Cas no 62306-81-4 (Rutaevin acetate)

Rutaevin acetate structure
Nome del prodotto:Rutaevin acetate
Rutaevin acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Rutaevin acetate
- rutaevine acetate
- 62306-81-4
- DTXSID901098514
- FS-7450
- CS-0159021
- E88942
- (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione
- HY-N9232
- AKOS040762287
- Rutaevin 7-acetate
- 11H,13H-Oxireno[d]pyrano[4',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione, 4-(acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-, (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-
- [(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,11,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-12-yl] acetate
- (1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,11,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.0(2),?.0(2),(1)?.0(1)?,(1)?.0(1)?,(2)?]docosan-12-yl acetate
- (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4a(2),3a(2):3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione
-
- Inchi: InChI=1S/C28H32O10/c1-13(29)35-21-18(31)19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)20(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,21)5/h7,9,11,15-16,19-22H,6,8,10,12H2,1-5H3/t15-,16-,19+,20-,21-,22+,25-,26-,27-,28+/m0/s1
- Chiave InChI: YBJGIQUVRQCMSY-VZGSZHHKSA-N
- Sorrisi: CC(=O)O[C@H]1C(=O)[C@@H]2C(C)(C)O[C@H]3CC(=O)OC[C@]32[C@H]4CC[C@@]5(C)[C@H](C6=COC=C6)OC(=O)[C@@H]7[C@@]5([C@@]41C)O7
Proprietà calcolate
- Massa esatta: 528.19954721g/mol
- Massa monoisotopica: 528.19954721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 38
- Conta legami ruotabili: 3
- Complessità: 1150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 131Ų
- XLogP3: 1.8
Proprietà sperimentali
- Colore/forma: Powder
Rutaevin acetate Letteratura correlata
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
62306-81-4 (Rutaevin acetate) Prodotti correlati
- 2228763-50-4(4-amino-3-(4-chloro-1-ethyl-1H-imidazol-5-yl)butanoic acid)
- 1383734-88-0(2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one)
- 338966-59-9(2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetonitrile)
- 2097958-18-2(Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate)
- 1881616-53-0(Benzene, [[(5-bromo-4-cyclopentylpentyl)oxy]methyl]-)
- 2504239-22-7(ethyl 1-(1-methylcyclohexyl)pyrazole-4-carboxylate)
- 1214341-75-9(3-Chloro-2-(pyridin-4-yl)isonicotinic acid)
- 16305-80-9(Abu-Gly-OH)
- 951891-55-7(8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid)
- 2171707-76-7(2-cyclobutyl-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
